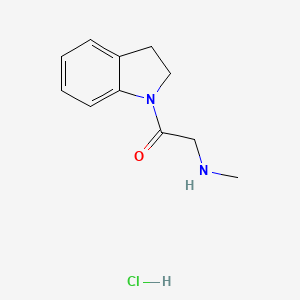
1-(2,3-Dihydro-1H-indol-1-YL)-2-(methylamino)-1-ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1H-indol-1-YL)-2-(methylamino)-1-ethanone hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,3-Dihydro-1H-indol-1-YL)-2-(methylamino)-1-ethanone hydrochloride is a compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on cancer cells and its antimicrobial properties.
- Molecular Formula : C₁₁H₁₅ClN₂O
- CAS Number : 1049769-37-0
- Molecular Weight : 220.72 g/mol
- Structure : The compound features an indole structure, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of various indole derivatives, this compound demonstrated significant antiproliferative activity against several cancer cell lines, including:
- A549 (lung cancer) : The compound showed preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblasts, indicating selective cytotoxicity .
The mechanism underlying the anticancer effects may involve:
- Induction of Apoptosis : Compounds in this class often trigger apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : The presence of the indole moiety is linked to inhibition of key signaling pathways involved in cell growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Case Study: Antibacterial Efficacy
In vitro studies have shown that related indole compounds possess antibacterial activity against:
- Staphylococcus aureus (including MRSA)
- Mycobacterium tuberculosis
For instance, an analog with similar structural features exhibited a minimum inhibitory concentration (MIC) of 3.90 µg/mL against S. aureus and less than 1 µg/mL against MRSA . This suggests that this compound may share similar antibacterial properties.
Comparative Biological Activity Table
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(methylamino)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-12-8-11(14)13-7-6-9-4-2-3-5-10(9)13;/h2-5,12H,6-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDSVWSQZOYROL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC2=CC=CC=C21.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














